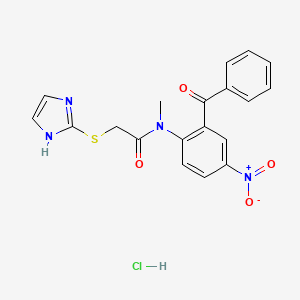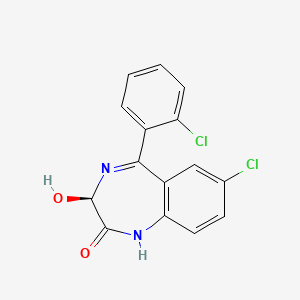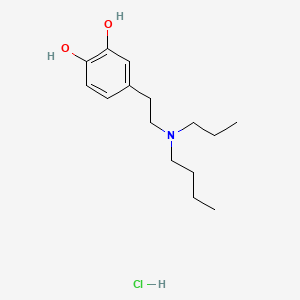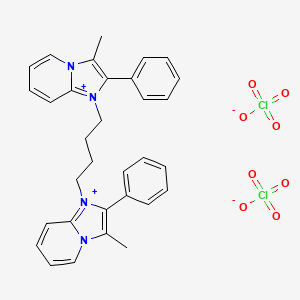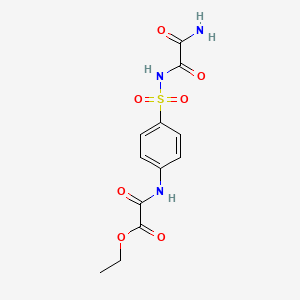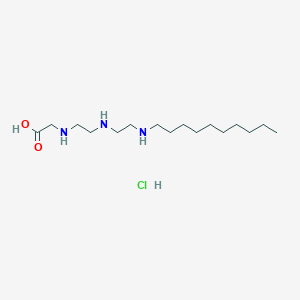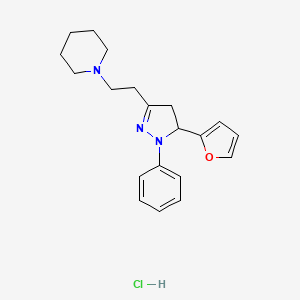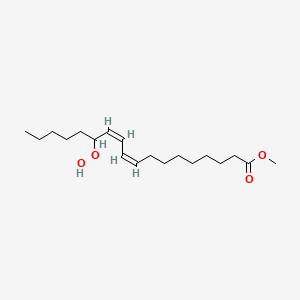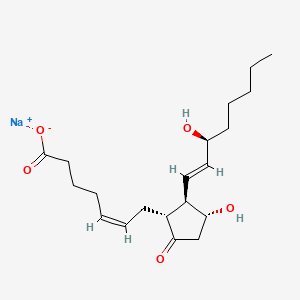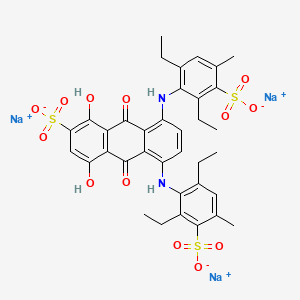
Trisodium 5,8-bis((2,6-diethyl-4-methyl-3-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the European Inventory of Existing Commercial Chemical Substances number 280-140-9 is known as trisodium 5,8-bis[(2,6-diethyl-4-methyl-3-sulphonatophenyl)amino]-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate. This compound is a complex organic molecule with significant applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium 5,8-bis[(2,6-diethyl-4-methyl-3-sulphonatophenyl)amino]-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate typically involves multiple steps. The process begins with the preparation of the anthracene core, followed by the introduction of sulfonate groups and the attachment of the diethyl and methyl substituents. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is typically purified through crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Trisodium 5,8-bis[(2,6-diethyl-4-methyl-3-sulphonatophenyl)amino]-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the anthracene core.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like water or organic solvents under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated anthraquinone derivatives, while reduction can produce hydroxyanthracene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies.
Biology
In biological research, trisodium 5,8-bis[(2,6-diethyl-4-methyl-3-sulphonatophenyl)amino]-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate is used as a fluorescent probe due to its strong fluorescence properties. It helps in studying cellular processes and tracking molecular interactions.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.
Industry
Industrially, this compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, inks, and coatings.
Mechanism of Action
The mechanism by which trisodium 5,8-bis[(2,6-diethyl-4-methyl-3-sulphonatophenyl)amino]-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate exerts its effects involves its interaction with specific molecular targets. The sulfonate groups enhance its solubility in water, allowing it to penetrate biological membranes and interact with proteins and nucleic acids. The anthracene core can intercalate into DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 5,8-bis[(2,6-diethyl-4-methyl-3-sulphonatophenyl)amino]-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate
- Trisodium 5,8-bis[(2,6-diethyl-4-methyl-3-sulphonatophenyl)amino]-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate
Uniqueness
The uniqueness of trisodium 5,8-bis[(2,6-diethyl-4-methyl-3-sulphonatophenyl)amino]-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate lies in its combination of functional groups and the anthracene core. This combination provides it with distinct chemical and physical properties, making it versatile for various applications.
Properties
CAS No. |
83027-38-7 |
|---|---|
Molecular Formula |
C36H35N2Na3O13S3 |
Molecular Weight |
868.8 g/mol |
IUPAC Name |
trisodium;5,8-bis(2,6-diethyl-4-methyl-3-sulfonatoanilino)-1,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C36H38N2O13S3.3Na/c1-7-18-13-16(5)35(53(46,47)48)20(9-3)30(18)37-22-11-12-23(38-31-19(8-2)14-17(6)36(21(31)10-4)54(49,50)51)27-26(22)33(41)28-24(39)15-25(52(43,44)45)32(40)29(28)34(27)42;;;/h11-15,37-40H,7-10H2,1-6H3,(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 |
InChI Key |
GWRVNGCWBZYRAZ-UHFFFAOYSA-K |
Canonical SMILES |
CCC1=C(C(=C(C(=C1)C)S(=O)(=O)[O-])CC)NC2=C3C(=C(C=C2)NC4=C(C=C(C(=C4CC)S(=O)(=O)[O-])C)CC)C(=O)C5=C(C3=O)C(=CC(=C5O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B12772473.png)
